1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound that features a piperidine ring fused to a tetrahydroisoquinoline structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the Mannich reaction, where a piperidine derivative reacts with formaldehyde and tetrahydroisoquinoline. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their cyclization and functionalization. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or tetrahydroisoquinoline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and neuroprotective activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Piperidine: A simpler structure with similar pharmacological properties.
Tetrahydroisoquinoline: Shares the core structure but lacks the piperidine moiety.
Indole Derivatives: Structurally related compounds with diverse biological activities
Uniqueness: 1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combined piperidine and tetrahydroisoquinoline structures, which confer distinct pharmacological properties. This dual structure allows for versatile chemical modifications and potential therapeutic applications .
Properties
CAS No. |
130209-07-3 |
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Molecular Formula |
C15H22N2 |
Molecular Weight |
230.35 g/mol |
IUPAC Name |
1-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C15H22N2/c1-4-10-17(11-5-1)12-15-14-7-3-2-6-13(14)8-9-16-15/h2-3,6-7,15-16H,1,4-5,8-12H2 |
InChI Key |
MWFDWWMMOCTHRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2C3=CC=CC=C3CCN2 |
Origin of Product |
United States |
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